

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Enrupatinib Administration

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Compound of Interest

Compound Name: *Enrupatinib*

Cat. No.: *B15578944*

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Introduction

Enrupatinib (EI-1071) is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] CSF-1R is a critical regulator of the survival, proliferation, and differentiation of macrophages and their precursors, including microglia in the central nervous system.[3][4] By inhibiting CSF-1R signaling, **Enrupatinib** is being investigated for its therapeutic potential in various diseases where macrophage or microglia activity is implicated, such as Alzheimer's disease, tenosynovial giant cell tumors, and certain cancers.[1][3][5] This document provides detailed application notes and protocols for the analysis of immune cell populations, with a focus on myeloid cells, using flow cytometry following the administration of **Enrupatinib**.

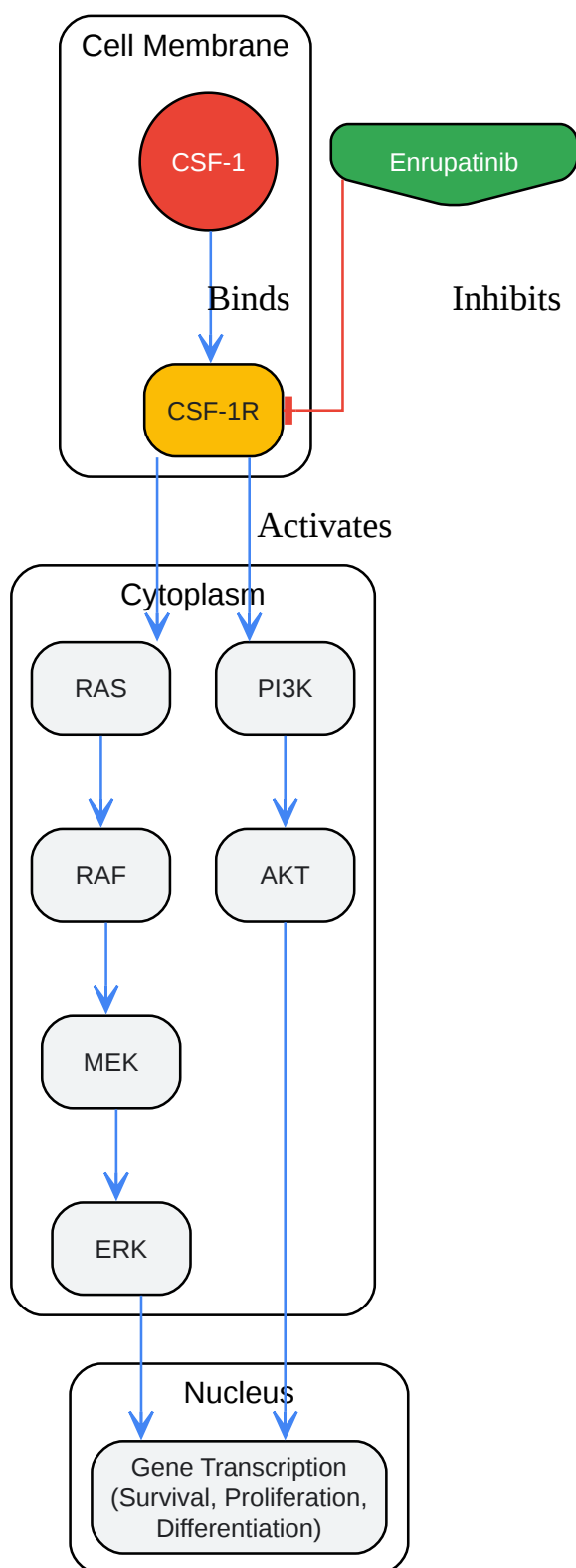
Mechanism of Action and Expected Immunological Effects

Enrupatinib targets the tyrosine kinase activity of CSF-1R, thereby blocking the downstream signaling pathways that promote the survival and proliferation of macrophages and microglia.[1] Preclinical studies have shown that **Enrupatinib** can lead to a significant reduction in the number of tumor-associated macrophages (TAMs) and brain microglia.[1][4] Therefore, a key application of flow cytometry in the context of **Enrupatinib** treatment is to monitor the depletion

and potential repopulation of these myeloid cell subsets in peripheral blood, tissues, and the tumor microenvironment.

CSF-1R Signaling Pathway

The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation. **Enrupatinib**, as a CSF-1R inhibitor, blocks this initial phosphorylation step.



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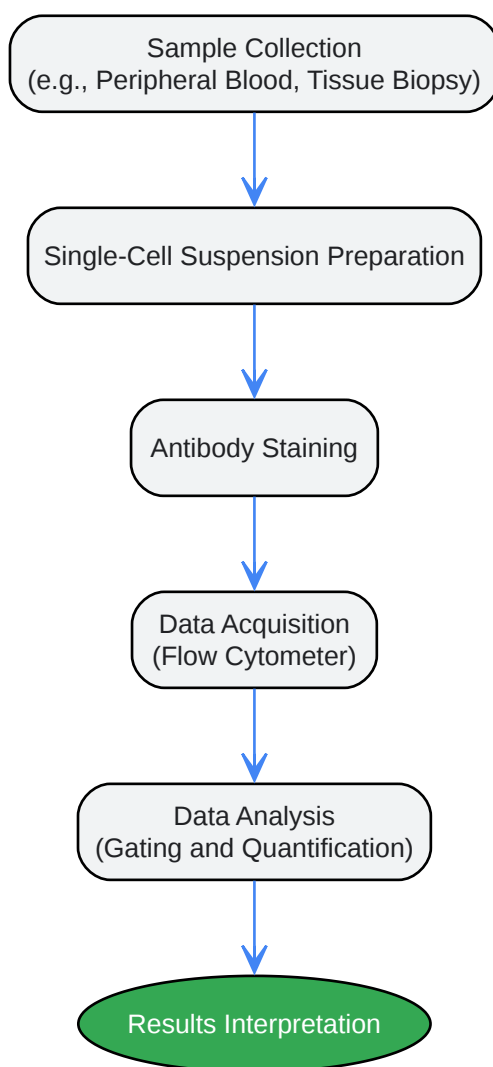
Caption: CSF-1R signaling pathway and the inhibitory action of **Enrupatinib**.

Flow Cytometry Analysis Protocols

Flow cytometry is a powerful technique for identifying and quantifying immune cell populations in heterogeneous samples like peripheral blood and dissociated tissues. The following protocols provide a framework for analyzing the effects of **Enrupatinib** on immune cells.

Experimental Workflow

The general workflow for flow cytometry analysis involves sample preparation, antibody staining, data acquisition on a flow cytometer, and subsequent data analysis.



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Caption: General experimental workflow for flow cytometry analysis.

Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify major immune cell populations and myeloid subsets in PBMCs from subjects treated with **Enrupatinib**.

Materials:

- Blood collection tubes (e.g., EDTA or Heparin)
- Ficoll-Paque™ PLUS
- Phosphate Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)
- Fluorescently conjugated antibodies (see Table 2 for a suggested panel)
- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- Viability dye (e.g., Zombie NIR™ or similar)
- Flow cytometer and analysis software

Procedure:

- PBMC Isolation:
 - Dilute whole blood 1:1 with PBS.
 - Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 - Carefully collect the buffy coat layer containing PBMCs.
 - Wash the PBMCs twice with PBS containing 2% FBS.

- Count the cells and assess viability using a hemocytometer and trypan blue.
- Antibody Staining:
 - Resuspend up to 1×10^6 PBMCs in 100 μ L of staining buffer (PBS + 2% FBS).
 - Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
 - Add the pre-titrated antibody cocktail (see Table 2) and the viability dye.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with 2 mL of staining buffer.
 - Resuspend the cells in 300-500 μ L of staining buffer for flow cytometry acquisition.
- Data Acquisition and Analysis:
 - Acquire the samples on a calibrated flow cytometer.
 - Use appropriate single-stain controls for compensation.
 - Analyze the data using a sequential gating strategy to identify different immune cell populations.

Protocol 2: Analysis of Tumor-Infiltrating Leukocytes (TILs)

Objective: To characterize the immune cell composition, particularly myeloid cells, within the tumor microenvironment following **Enrupatinib** treatment.

Materials:

- Fresh tumor tissue
- Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit)
- GentleMACS™ Dissociator or similar

- Cell strainers (e.g., 70 μm)
- Red Blood Cell (RBC) Lysis Buffer (if required)
- Fluorescently conjugated antibodies (see Table 3 for a suggested panel)
- All other reagents as listed in Protocol 1.

Procedure:

- Tissue Dissociation:
 - Mechanically mince the tumor tissue into small pieces.
 - Enzymatically digest the tissue according to the manufacturer's protocol for the tumor dissociation kit.
 - Pass the digested tissue through a cell strainer to obtain a single-cell suspension.
 - If necessary, treat with RBC Lysis Buffer to remove red blood cells.
 - Wash the cells and perform a cell count and viability assessment.
- Antibody Staining and Data Acquisition:
 - Follow the antibody staining and data acquisition steps as described in Protocol 1, using the antibody panel suggested in Table 3.

Data Presentation and Expected Results

Quantitative data from the flow cytometry analysis should be summarized in tables to facilitate comparison between treatment groups (e.g., pre-treatment vs. post-treatment, placebo vs. **Enrupatinib**).

Table 1: Expected Changes in Immune Cell Populations Following **Enrupatinib** Treatment

Cell Population	Marker Profile	Expected Change with Enrupatinib	Rationale
Monocytes (Classical)	CD14+CD16-	Decrease	CSF-1R is important for monocyte survival and differentiation.
Monocytes (Non-classical)	CD14lowCD16+	Decrease/Variable	May also be dependent on CSF-1R signaling.
Tumor-Associated Macrophages (TAMs)	CD45+CD11b+F4/80+ (murine) or CD45+CD11b+CD68+ (human)	Significant Decrease	TAMs are a key target of CSF-1R inhibitors.
Microglia (in CNS studies)	CD45lowCD11b+TME M119+	Significant Decrease	Microglia are highly dependent on CSF-1R signaling.
T Cells	CD3+	No direct effect expected	Enrupatinib does not directly target T cells.
B Cells	CD19+	No direct effect expected	Enrupatinib does not directly target B cells.
NK Cells	CD3-CD56+	No direct effect expected	Enrupatinib does not directly target NK cells.

Table 2: Suggested Antibody Panel for Human PBMC Analysis

Marker	Fluorochrome	Cell Population Identified
Viability Dye	e.g., Zombie NIR™	Live/Dead Discrimination
CD45	e.g., AF700	All Leukocytes
CD3	e.g., PE-Cy7	T Cells
CD19	e.g., APC	B Cells
CD56	e.g., PerCP-Cy5.5	NK Cells
CD14	e.g., FITC	Monocytes
CD16	e.g., PE	Monocyte subsets, NK Cells
HLA-DR	e.g., BV605	Antigen Presenting Cells
CD11b	e.g., BV786	Myeloid Cells
CSF-1R (CD115)	e.g., BV421	CSF-1R expressing cells

Table 3: Suggested Antibody Panel for Human Tumor-Infiltrating Leukocyte Analysis

Marker	Fluorochrome	Cell Population Identified
Viability Dye	e.g., Zombie NIR™	Live/Dead Discrimination
CD45	e.g., AF700	All Leukocytes
CD3	e.g., PE-Cy7	T Cells
CD8	e.g., APC-H7	Cytotoxic T Cells
CD4	e.g., BUV395	Helper T Cells
CD11b	e.g., BV786	Myeloid Cells
CD11c	e.g., BV650	Dendritic Cells
CD14	e.g., FITC	Monocytes/Macrophages
CD68	e.g., PE	Macrophages
CD206	e.g., APC	M2-like Macrophages
HLA-DR	e.g., BV605	Antigen Presenting Cells
CSF-1R (CD115)	e.g., BV421	CSF-1R expressing cells

Troubleshooting and Considerations

- **Antibody Titration:** Always titrate antibodies to determine the optimal concentration for staining to maximize signal-to-noise ratio.
- **Compensation:** Proper compensation is crucial for accurate data analysis, especially with multi-color panels. Use single-stain controls for each fluorochrome.
- **Viability Dyes:** The inclusion of a viability dye is essential to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.
- **Gating Strategy:** A consistent and well-defined gating strategy is necessary for reproducible results.^{[6][7][8]} Use fluorescence-minus-one (FMO) controls to help set accurate gates.

By implementing these detailed protocols and considerations, researchers can effectively utilize flow cytometry to monitor the immunological effects of **Enrupatinib**, providing valuable insights

into its mechanism of action and therapeutic efficacy.

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